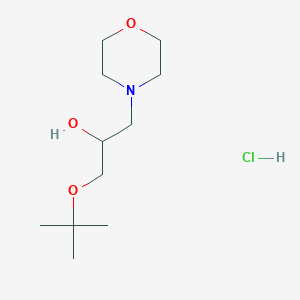

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride

CAS No.: 1185564-61-7

Cat. No.: VC4690268

Molecular Formula: C11H24ClNO3

Molecular Weight: 253.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185564-61-7 |

|---|---|

| Molecular Formula | C11H24ClNO3 |

| Molecular Weight | 253.77 |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C11H23NO3.ClH/c1-11(2,3)15-9-10(13)8-12-4-6-14-7-5-12;/h10,13H,4-9H2,1-3H3;1H |

| Standard InChI Key | JUNCAOLFUNEXGJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OCC(CN1CCOCC1)O.Cl |

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Structure

The compound’s IUPAC name is 1-(2,4-di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride, reflecting its core structure:

-

A propan-2-ol backbone.

-

A tert-butoxy group at position 1.

-

A morpholine moiety at position 3.

Table 1: Key Identifiers of 1-(Tert-Butoxy)-3-Morpholinopropan-2-Ol Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1185564-61-7 | |

| Molecular Formula | C₁₇H₂₆ClNO₃ | |

| Molecular Weight | 386.0 g/mol | |

| IUPAC Name | 1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride |

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via multi-step organic reactions, including alkylation and amine functionalization. Key steps involve:

-

Hydrogenation: Palladium on carbon (Pd/C) catalyzes the reduction of precursor alkynes or nitro groups .

-

Etherification: Reaction of tert-butyl alcohol with propylene glycol derivatives under acidic conditions .

-

Morpholine Incorporation: Nucleophilic substitution or reductive amination to introduce the morpholine ring .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Pd/C, H₂ (725 psi), THF, 70°C, 48h | 74% | |

| 2 | Triethyl orthoformate, AlCl₃, toluene | 68% | |

| 3 | Benzyl bromide, K₂CO₃, acetone, reflux | 3.2% |

Purification and Characterization

-

Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients .

-

Crystallization: Recrystallization from ethanol or dichloromethane .

-

Analytical Methods: NMR (¹H, ¹³C), IR, and mass spectrometry confirm structure and purity .

Physicochemical Properties

Stability and Solubility

-

Thermal Stability: Decomposes above 200°C; sensitive to moisture and light .

-

Solubility: Soluble in polar aprotic solvents (e.g., DMSO, THF) and sparingly soluble in water .

Table 3: Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Decomposes >200°C | |

| logP (Partition Coeff.) | ~2.5 (estimated) | Computational modeling |

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing β-blockers and neuromodulators, leveraging its morpholine group for target binding . For example:

-

Analogues like cloranolol hydrochloride (CID 162743) are derived from similar tert-butylamino-propanol structures .

-

Potential use in TRPM8 modulators for cooling therapies, as seen in patent WO2021174475A1 .

Material Science

Its ether and amine functionalities make it suitable for:

-

Polymer crosslinking: Enhancing thermal stability in resins .

-

Coordination chemistry: Acting as a ligand in metal-organic frameworks (MOFs) .

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin Contact | Wash with soap/water; use nitrile gloves | |

| Inhalation | Use fume hood; wear N95 respirator | |

| Storage | Store in airtight container at 2–8°C, dry place |

Environmental Impact

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 9H, tert-butyl), 3.72 (m, 4H, morpholine), 4.12 (m, 1H, CH-O) .

-

IR (cm⁻¹): 3400 (O-H stretch), 1105 (C-O-C ether), 2850 (C-H morpholine) .

Table 5: Spectral Peaks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume